molecular formula C18H23ClN4O B2688496 [1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol CAS No. 2380010-69-3

[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol

Cat. No. B2688496
CAS RN: 2380010-69-3
M. Wt: 346.86
InChI Key: PHNOBFFXYYRDPL-UHFFFAOYSA-N
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Description

[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of [1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol have been studied in various in vitro and in vivo experiments. In these experiments, this compound has been found to inhibit the growth of cancer cells and bacteria. Additionally, this compound has also been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using [1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol in lab experiments is its potential as an anticancer and antibacterial agent. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research involving [1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol. One area of research could be the development of more efficient synthesis methods for this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in cancer treatment and antibacterial therapy.

Synthesis Methods

The synthesis of [1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol has been achieved using various methods. One such method involves the reaction of 6-chloroquinazolin-4-amine with piperidine and pyrrolidine in the presence of a reducing agent. Another method involves the reaction of 6-chloroquinazolin-4-amine with piperidine and pyrrolidine in the presence of a metal catalyst.

Scientific Research Applications

The [1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol compound has been extensively studied for its potential applications in various scientific fields. This compound has been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has also been studied for its potential use as an antibacterial agent.

properties

IUPAC Name

[1-[1-(6-chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O/c19-13-3-4-17-16(10-13)18(21-12-20-17)22-8-5-14(6-9-22)23-7-1-2-15(23)11-24/h3-4,10,12,14-15,24H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNOBFFXYYRDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol

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